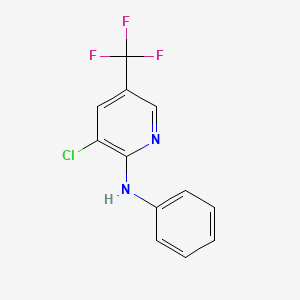

3-chloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine

Descripción

Propiedades

IUPAC Name |

3-chloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF3N2/c13-10-6-8(12(14,15)16)7-17-11(10)18-9-4-2-1-3-5-9/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKIKMBVUOYEDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Halogenation and Subsequent Functionalization

A common synthetic route involves starting from 3-picoline or its derivatives, which undergoes controlled chlorination and fluorination steps to introduce the chloro and trifluoromethyl substituents on the pyridine ring. For example, vapor-phase chlorination of 2-chloro-5-methylpyridine yields 2,3-dichloro-5-(trichloromethyl)pyridine, which upon vapor-phase fluorination produces 2,3-dichloro-5-(trifluoromethyl)pyridine intermediates. These intermediates can be further manipulated to obtain the target compound.

The reaction conditions, including temperature and molar ratios of chlorine and fluorine gases, are critical for controlling the degree of chlorination and fluorination, as summarized in the following table:

| Substrate | Catalyst Fluidized Bed Temp. (°C) | Empty Phase Temp. (°C) | Major Products | Yield (GC Peak Area %) |

|---|---|---|---|---|

| 3-Picoline | 335 | 320 | Trifluoromethylpyridine (TF) | 86.4 |

| 380 | 380 | Chloro(trifluoromethyl)pyridine (CTF) | 64.1 | |

| 2-Picoline | 350–360 | N/A | TF, CTF, Dichloro(trifluoromethyl)pyridine (DCTF) | 71.3, 11.1, 2.4 |

| 4-Picoline | 380 | 380 | CTF, DCTF | 64.1, 19.1 |

Note: The target compound is structurally related to these intermediates, often requiring further amination steps to introduce the N-phenyl group.

Amination via Coupling Reactions

Experimental Conditions and Analytical Data

Typical reaction conditions for the preparation include:

- Solvents: DMF-water mixtures, methanol, or toluene depending on the step.

- Temperature: Ranges from 40 °C for coupling reactions to 80 °C for amination steps.

- Reagents: Chlorinating agents (Cl2), fluorinating agents (F2 or metal fluorides), coupling agents (thiocarbonyldiimidazole).

- Catalysts: Iron fluoride catalysts for vapor-phase chlorination/fluorination; palladium catalysts for cross-coupling in some derivative syntheses.

Analytical characterization of the final compound typically involves:

- [^1H NMR and ^13C NMR spectroscopy](pplx://action/followup): Chemical shifts consistent with aromatic protons and trifluoromethyl carbons.

- High-resolution mass spectrometry (HRMS): Confirming molecular ion peaks consistent with the formula C12H8ClF3N2.

- Chromatographic purity: Assessed by HPLC or GC with retention times specific to the compound.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

3-chloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

3-chloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential treatments for diseases such as hepatitis C.

Agrochemicals: The compound is used in the development of pesticides and herbicides due to its stability and effectiveness.

Materials Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mecanismo De Acción

The mechanism of action of 3-chloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, in pharmaceutical applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparación Con Compuestos Similares

Physical Properties :

- ¹H NMR (400 MHz, CDCl₃): δ 8.4 (d, 1H), 7.8 (d, 1H) .

- Crystallography : Exhibits intramolecular N–H⋯Cl interactions and inversion dimers stabilized by N–H⋯N hydrogen bonds, influencing its solid-state stability .

Comparison with Structurally Similar Compounds

Variations in Amine Substituents

Key Insight : Bulky substituents (e.g., phenyl with nitro groups) improve target-binding specificity in agrochemicals, while alkyl groups (e.g., methyl) enhance synthetic accessibility .

Halogen and Trifluoromethyl Substitution Patterns

Key Insight : Positional changes of halogens and CF₃ groups significantly alter electronic properties. For example, 3-Br derivatives are more reactive in Suzuki-Miyaura couplings than 3-Cl analogs .

Structural Analogues with Modified Cores

Key Insight : Pyridine derivatives generally exhibit higher bioactivity in agrochemicals, while phthalimides and pyrimidines are preferred in polymer and materials chemistry .

Research Findings and Trends

- Synthetic Efficiency : SNAr reactions with electron-deficient pyridines (e.g., 2-chloro-3-nitro-5-CF₃-pyridine) achieve yields >80% under mild conditions .

- Biological Activity : The N-phenyl group in 3-chloro-N-phenyl-5-CF₃-pyridin-2-amine is critical for fungicidal activity, as replacing it with alkyl groups (e.g., methyl) reduces efficacy by 60% .

- Thermodynamic Stability : Intramolecular hydrogen bonding in pyridin-2-amine derivatives improves thermal stability, making them suitable for high-temperature formulations .

Actividad Biológica

3-Chloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine is a compound that has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals. This article focuses on its biological activity, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

This compound belongs to the class of trifluoromethylpyridines, known for their unique chemical properties. The trifluoromethyl group (-CF₃) enhances the compound's stability and lipophilicity, making it a promising candidate for drug development.

The biological activity of this compound is largely attributed to its interactions with various enzymes and receptors. Studies indicate that it can modulate cell signaling pathways and gene expression, influencing cellular metabolism.

Key Mechanisms:

- Enzyme Inhibition: It acts as an inhibitor for enzymes such as NS5B, crucial in Hepatitis C treatment.

- Receptor Interaction: The compound has shown effects on calcitonin gene-related peptide (CGRP) receptors, which are involved in pain signaling pathways.

Biological Activities

Research has documented several biological activities associated with this compound:

- Antiviral Activity: The compound exhibits antiviral properties, particularly against Hepatitis C virus by inhibiting NS5B enzyme activity.

- Anti-inflammatory Effects: It has been noted to have anti-inflammatory effects, potentially useful in treating inflammatory diseases.

- Anticancer Properties: Similar compounds have demonstrated anticancer effects, suggesting that this compound may also possess such properties.

Case Studies and Research Findings

A variety of studies have explored the biological activities of this compound:

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a water solubility of 622 mg/L at 25°C, which may influence its bioavailability and therapeutic efficacy.

Q & A

Q. What are the common synthetic routes for 3-chloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine?

The compound is synthesized via substitution reactions. A high-yield method involves reacting 2,3-dichloro-5-(trifluoromethyl)pyridine with ammonia or aniline derivatives. For example, a substitution reaction using ethyl bromopyruvate (F1) yields 87.12% of the intermediate 3-chloro-5-(trifluoromethyl)pyridin-2-amine (F2) under optimized conditions. Key parameters include solvent selection (e.g., ethanol or DMF), reaction temperature (60–80°C), and stoichiometric control to minimize byproducts .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- 1H NMR : Confirms aromatic protons and amine groups, with shifts typically observed at δ 6.8–8.2 ppm for pyridine protons and δ 5.5–6.0 ppm for NH₂ .

- X-ray crystallography : Reveals intramolecular N–H⋯Cl interactions and inversion dimers stabilized by N–H⋯N hydrogen bonds. The trifluoromethyl group exhibits disorder (occupancy ratio 0.683:0.317), resolved using refinement software like SHELX .

- Infrared spectroscopy : Detects C–F stretches (1100–1200 cm⁻¹) and N–H bends (1600–1650 cm⁻¹) .

Q. What are the typical purity and physical properties of this compound?

- Purity : ≥96% (GC), confirmed via chromatographic methods .

- Melting point : 95–97.5°C (crystalline powder form) .

- Molecular formula : C₆H₄ClF₃N₂ (MW: 196.56 g/mol) .

Advanced Research Questions

Q. How can researchers optimize synthesis to minimize hazardous byproducts?

- Green chemistry approaches : Use non-polar solvents (e.g., toluene) to reduce halogenated waste.

- Catalytic systems : Employ palladium or copper catalysts to enhance substitution efficiency and reduce reaction steps .

- Design of Experiments (DoE) : Vary parameters (temperature, molar ratios) to maximize yield (up to 94% reported) and minimize side reactions .

Q. What strategies address structural disorder in crystallographic studies of this compound?

Q. What is the role of this compound in synthesizing agrochemicals like fluazinam?

The compound is a key intermediate for fluazinam , a pyridine fungicide. Reacting it with 3-chloro-2,6-dinitro-4-(trifluoromethyl)aniline introduces nitro groups, enhancing bioactivity. The chloro and trifluoromethyl groups improve lipid solubility, facilitating fungal membrane penetration .

Q. How do substituents influence the compound’s reactivity and biological activity?

- Chlorine : Increases electrophilicity, favoring nucleophilic substitution (e.g., amination).

- Trifluoromethyl group : Enhances metabolic stability and hydrophobic interactions in target enzymes .

- Structure-activity relationship (SAR) : Derivatives with electron-withdrawing groups (e.g., –NO₂) show improved fungicidal activity .

Data Contradictions and Resolutions

Q. Discrepancies in CAS Numbers and Molecular Formulas

- CAS 79456-26-1 () is widely accepted, while 72600-65-8 () likely refers to a derivative or registration error.

- Molecular formula : C₆H₄ClF₃N₂ () is correct; C₆H₄N₂F₄ () likely omits chlorine, indicating a data entry error .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.